molecular formula C26H27N3O3S2 B11148902 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11148902
M. Wt: 493.6 g/mol
InChI Key: IZNRSZPJCRQEOD-PGMHBOJBSA-N
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Description

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thiazolidine, pyrido[1,2-a]pyrimidin, and phenoxy groups

Preparation Methods

The synthesis of 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Pyrido[1,2-a]pyrimidin Moiety: This step typically involves the cyclization of a precursor compound under acidic or basic conditions.

    Attachment of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with a phenol derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazolidine and pyrido[1,2-a]pyrimidin derivatives. Compared to these compounds, 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

  • 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O3S2/c1-3-5-11-18(4-2)17-29-25(31)21(34-26(29)33)16-20-23(32-19-12-7-6-8-13-19)27-22-14-9-10-15-28(22)24(20)30/h6-10,12-16,18H,3-5,11,17H2,1-2H3/b21-16-

InChI Key

IZNRSZPJCRQEOD-PGMHBOJBSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S

Origin of Product

United States

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